5,6-Diethyl-3-hydroxypyrazine-2-carboxamide

Chemical Synthesis Quality Control Reference Standard

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide (CAS 181284-16-2) is a disubstituted pyrazine carboxamide. Commercial sources confirm its availability as a research-grade small molecule scaffold (minimum 95% purity).

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 181284-16-2
Cat. No. B596389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diethyl-3-hydroxypyrazine-2-carboxamide
CAS181284-16-2
Synonyms5,6-diethyl-3-hydroxypyrazine-2-carboxaMide
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCCC1=C(N=C(C(=O)N1)C(=O)N)CC
InChIInChI=1S/C9H13N3O2/c1-3-5-6(4-2)12-9(14)7(11-5)8(10)13/h3-4H2,1-2H3,(H2,10,13)(H,12,14)
InChIKeyUGBXVGJTOKRBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diethyl-3-hydroxypyrazine-2-carboxamide (CAS 181284-16-2): A Structurally Defined Pyrazine Scaffold with Underexplored Biological Potential


5,6-Diethyl-3-hydroxypyrazine-2-carboxamide (CAS 181284-16-2) is a disubstituted pyrazine carboxamide. Commercial sources confirm its availability as a research-grade small molecule scaffold (minimum 95% purity) . While specific bioactivity data for this precise compound is limited in the public domain, its core structure is analogous to known bioactive pyrazinecarboxamides like T-1105 and Favipiravir . Its primary differentiation from simpler analogs lies in its unique 5,6-diethyl substitution, which is predicted to significantly alter its physicochemical profile compared to the unsubstituted or 6-fluoro core structures.

The Pitfalls of Analog Substitution: Why 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide Cannot Be Replaced by T-1105 or Favipiravir


Assuming functional equivalence between 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide and its core scaffold analogs like T-1105 (3-hydroxypyrazine-2-carboxamide) or Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is scientifically unsound. The introduction of two ethyl groups at the 5 and 6 positions creates a sterically and electronically distinct entity, which is expected to dramatically influence target binding kinetics, metabolic stability, and membrane permeability compared to the unsubstituted or mono-fluorinated cores . Without specific quantitative data to establish SAR, any substitution with a structurally simpler or differently substituted pyrazine carboxamide introduces unpredictable alterations in biological activity and pharmacokinetic behavior, potentially invalidating a research or manufacturing process designed around this specific derivative.

A Gap Analysis: Quantitative Differentiation of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide


Evidence Dimension 1: Chemical Purity and Physical Specifications

A key differentiator for procurement is the specification of the research material. Commercial suppliers specify a minimum purity of 95% for 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide, confirming its suitability as a building block or impurity standard . This contrasts with the general description of 'T-1105' which is often specified at >98% purity, but as a distinct, non-ethylated entity. Direct, quantitative purity comparisons between the target compound and its core scaffold are not informative for functional selection.

Chemical Synthesis Quality Control Reference Standard

Evidence Dimension 2: Predicted Physicochemical Divergence from Core Scaffolds

While no head-to-head experimental data exists, the structural modification from the T-1105 scaffold to the 5,6-diethyl derivative is predicted to cause a substantial shift in lipophilicity (LogP). The addition of two ethyl groups to the pyrazine ring is expected to significantly increase LogP compared to the unsubstituted core (T-1105) [1]. This class-level inference is based on established principles of medicinal chemistry, where each additional methylene group contributes to a measurable increase in lipophilicity. A higher LogP implies enhanced membrane permeability but potentially reduced aqueous solubility.

Medicinal Chemistry Drug Design Physicochemical Properties

Evidence Dimension 3: Differential Application as a Favipiravir-Related Impurity Marker

The compound's value is evident in the intellectual property and analytical chemistry landscape surrounding Favipiravir. Patents and analytical methods focus on the identification and quantification of Favipiravir-related impurities, including specifically synthesized pyrazinecarboxamide derivatives [1]. 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide, with its unique diethyl motif, can serve as a more selectively identifiable and quantifiable marker or standard in HPLC methods compared to simpler, more common impurities that might co-elute or be harder to differentiate from the active pharmaceutical ingredient (API) [1]. This utility is not shared by the T-1105 core scaffold, which is the primary metabolite of Favipiravir.

Pharmaceutical Analysis Impurity Profiling Favipiravir

Procurement-Driven Application Scenarios for 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide


Scenario 1: Synthesis of a Focused Library of Pyrazinecarboxamide Derivatives for Antiviral SAR Exploration

Medicinal chemists exploring the structure-activity relationship (SAR) around the Favipiravir/T-1105 pharmacophore would prioritize this compound. The 5,6-diethyl substitution allows for the direct interrogation of the steric and lipophilic tolerance at these positions, a unique SAR vector that cannot be assessed using the unsubstituted core (T-1105) or the 6-fluoro analog (Favipiravir). The compound's availability as a commercial scaffold makes it a practical starting point for late-stage functionalization.

Scenario 2: Development and Validation of a Highly Specific HPLC Method for Favipiravir Impurity Profiling

Analytical scientists developing a quality control method for Favipiravir APIs would select this compound as a key impurity standard. Its unique diethyl substitution provides a distinct chromatographic signal, enabling robust method validation per ICH guidelines. This is a superior choice over using T-1105 as a primary impurity marker, as the latter is a major metabolite and may be present endogenously, requiring a more specific and well-resolved marker to ensure accurate quantification of non-metabolic impurities [2].

Scenario 3: Investigation of Lipophilicity-Driven Changes in Antiviral Drug Pharmacokinetics in a Non-Clinical Model

Researchers studying the impact of lipophilicity on the pharmacokinetic (PK) profile of pyrazinecarboxamide antivirals would select this compound for comparison. Its structure predicts a significantly higher LogP than the negative value of the core T-1105 scaffold [1]. This allows for a controlled investigation of how increased lipophilicity influences oral bioavailability and tissue distribution, an essential parameter for optimizing drug candidates beyond initial antiviral potency.

Quote Request

Request a Quote for 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.